N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a complex heterocyclic substituent system. The core structure includes a sulfonamide group attached to a benzene ring substituted with a 2-methyloxazol-4-yl moiety. The N-linked side chain contains a 2-hydroxyethyl group bearing both furan-3-yl and thiophen-2-yl rings.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-14-22-18(12-27-14)15-4-6-17(7-5-15)29(24,25)21-13-20(23,16-8-9-26-11-16)19-3-2-10-28-19/h2-12,21,23H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUIFJZIAUBXIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=COC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the furan and thiophene intermediates: These heterocyclic compounds can be synthesized through cyclization reactions.
Coupling reactions: The furan and thiophene intermediates are coupled with a benzenesulfonamide derivative under specific conditions, often involving catalysts and solvents.
Oxazole ring formation: The oxazole ring is introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its multiple functional groups provide opportunities for interaction with various biological targets.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Substituent Variations
The compound’s structural uniqueness lies in its hybrid furan-thiophene-hydroxyethyl side chain and oxazole-substituted benzene ring. Comparisons with similar benzenesulfonamide derivatives highlight key differences:
Spectral and Structural Analysis
- IR Spectroscopy : While data for the target compound are unavailable, analogs in and show characteristic bands for C=S (1243–1258 cm⁻¹), NH (3150–3414 cm⁻¹), and azide (~2100 cm⁻¹). The target compound’s hydroxyl group would exhibit a broad O-H stretch (~3200–3600 cm⁻¹).
- NMR : The thiophene and furan protons would resonate in aromatic regions (δ 6.5–8.0 ppm), while the oxazole methyl group would appear as a singlet near δ 2.5 ppm.
Pharmacological and Functional Implications
- Benzothiazole Derivatives (): Known for antitumor and antimicrobial activities due to planar aromatic systems interacting with DNA or enzymes. The target compound’s non-planar furan-thiophene system may reduce intercalation but improve solubility.
- Triazole-Thiones () : Exhibit antifungal and antiviral properties via metal coordination or enzyme inhibition. The target compound lacks a triazole but may leverage its oxazole’s electron-deficient nature for similar interactions.
- Azide-Containing Sulfonamides () : Often used as click chemistry intermediates. The target compound’s hydroxyl group could facilitate prodrug strategies or covalent binding.
Biological Activity
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthesis methods, and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Furan and Thiophene Rings : These heterocycles contribute to the compound's chemical reactivity.
- Benzenesulfonamide Group : This moiety is often associated with biological activity, particularly in medicinal chemistry.
- Methyloxazole : This component may enhance the compound's interaction with biological targets.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₄S |
| Molecular Weight | 303.33 g/mol |
| CAS Number | 2034335-20-9 |
Antimicrobial Properties
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial activity. For instance, derivatives containing furan and thiophene rings have been shown to possess antibacterial and antifungal properties, suggesting that this compound may also exhibit similar effects .
Anti-inflammatory Effects
Compounds containing thiophene and furan rings have been reported to exhibit anti-inflammatory activities. This could be attributed to their ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways. The presence of the benzenesulfonamide group may further enhance these effects by modulating biological targets associated with inflammation .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions, including condensation and acylation processes. The optimization of reaction conditions is crucial for achieving high yields and purity.
In Silico Studies
Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets. Such studies provide insights into the potential efficacy of the compound as a therapeutic agent by elucidating its interaction dynamics at the molecular level .
Q & A
Q. Methodological workflow :
- 1H/13C NMR : Assign peaks to verify the presence of furan (δ 6.2–7.4 ppm), thiophene (δ 7.0–7.5 ppm), and oxazole (δ 8.1–8.3 ppm) protons. Hydroxy groups appear as broad singlets (~δ 2.5–5.0 ppm) .
- HRMS : Validate molecular weight with <5 ppm error to rule out byproducts.
- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction using SHELX software resolves bond angles and stereochemistry .
Advanced: How can reaction yields be systematically optimized for large-scale synthesis?
Design of Experiments (DoE) approaches are recommended:
- Factor screening : Test variables like solvent polarity (e.g., DCM vs. DMF), base strength (NaOH vs. K2CO3), and stoichiometry ratios.
- Response surface methodology (RSM) : Model interactions between temperature and catalyst loading (e.g., Pd/C for cross-coupling) to identify optimal conditions .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions in exothermic steps (e.g., sulfonamide formation) .
Advanced: How to address contradictions in spectroscopic data during structural elucidation?
Case study : Discrepancies in NMR splitting patterns may arise from dynamic rotational isomerism or impurities.
- Variable-temperature NMR : Cool samples to –40°C to slow conformational changes and resolve overlapping signals .
- 2D-COSY/NOESY : Map proton-proton correlations to distinguish between regioisomers (e.g., furan-3-yl vs. furan-2-yl substitution) .
- Complementary crystallography : If NMR ambiguity persists, grow crystals for X-ray analysis using SHELXL refinement to assign absolute configuration .
Advanced: What computational methods predict the compound’s electronic properties and reactivity?
- Density-functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The Colle-Salvetti functional models electron correlation effects, critical for sulfonamide charge distribution .
- Molecular docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock. Focus on hydrogen bonding between the sulfonamide group and active-site residues .
- Solvent effect modeling : COSMO-RS simulations assess solubility and stability in aqueous vs. organic media .
Advanced: How to analyze conflicting bioactivity data across in vitro assays?
Q. Hypothesis-driven troubleshooting :
- Assay conditions : Compare buffer pH (e.g., phosphate vs. HEPES) and incubation times. The compound’s hydroxy group may chelate metal ions in certain buffers, altering activity .
- Metabolic interference : Test stability in liver microsomes; sulfonamides are prone to CYP450-mediated oxidation, generating false-negative results .
- Control experiments : Include structurally similar analogs (e.g., replacing thiophene with benzene) to isolate pharmacophore contributions .
Advanced: What strategies resolve low crystallinity for X-ray diffraction studies?
- Co-crystallization : Add small-molecule co-formers (e.g., succinic acid) to enhance packing efficiency.
- Crystallization screen : Test 50–100 solvent combinations (e.g., EtOH/water gradients) using high-throughput platforms .
- Cryoprotection : Flash-freeze crystals in liquid N2 with glycerol (20% v/v) to minimize ice formation during data collection .
Advanced: How to mitigate decomposition during long-term storage?
- Lyophilization : Freeze-dry the compound under inert gas (N2) to remove hydrolytic water.
- Stability studies : Monitor degradation via HPLC at 4°C, 25°C, and 40°C. Sulfonamides are sensitive to light; store in amber vials with desiccants (silica gel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
